Home > Products > Screening Compounds P84730 > 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione -

1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Catalog Number: EVT-4899875
CAS Number:
Molecular Formula: C21H19N3O4
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an approved potentiator drug used in cystic fibrosis treatment. It is known to improve the chloride channel function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Relevance: Although structurally distinct from 1-(1,3-Benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione, Ivacaftor is relevant as it serves as a benchmark potentiator in cystic fibrosis research. The paper exploring Ivacaftor's impact on ∆F508-CFTR stability also identifies other potentiators that do not negatively affect corrector action, suggesting alternative therapeutic avenues.

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector drug for cystic fibrosis. It aims to improve the cellular processing of ∆F508-CFTR, the mutated form of the CFTR protein.

Relevance: This corrector, alongside 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl), is noted to be negatively impacted by Ivacaftor, the current standard potentiator. This emphasizes the need for potentiators that do not interfere with corrector efficacy, such as the target compound 1-(1,3-Benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione, for improved cystic fibrosis combination therapy.

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This is another investigational corrector drug aimed at improving the cellular processing of ∆F508-CFTR in cystic fibrosis treatment.

Relevance: Like the previous corrector, this compound is adversely affected by Ivacaftor. It shares a structural similarity with 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione through the presence of the 1,3-benzodioxol-5-yl moiety.

Tetrahydrobenzothiophenes, Thiooxoaminothiazoles, and Pyrazole-pyrrole-isoxazoles

Compound Description: These are chemical classes of compounds identified as potential potentiators for ∆F508-CFTR in cystic fibrosis treatment.

Relevance: These classes emerged from high-throughput screening and structure-activity analysis as potentiators that, unlike Ivacaftor, do not compromise ∆F508-CFTR stability or corrector action. This finding provides a context for understanding the significance of 1-(1,3-Benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione, which potentially falls under a similar category of potentiators beneficial for combination therapy.

Properties

Product Name

1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C21H19N3O4/c25-20-10-17(22-8-7-13-11-23-16-4-2-1-3-15(13)16)21(26)24(20)14-5-6-18-19(9-14)28-12-27-18/h1-6,9,11,17,22-23H,7-8,10,12H2

InChI Key

QKRPXDDWEYEHBP-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)C2=CC3=C(C=C2)OCO3)NCCC4=CNC5=CC=CC=C54

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC3=C(C=C2)OCO3)NCCC4=CNC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.